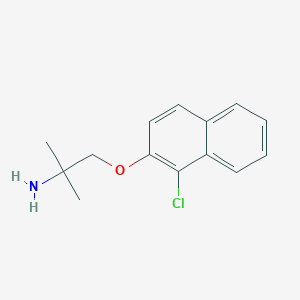

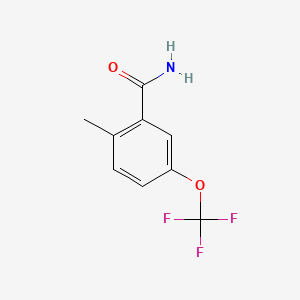

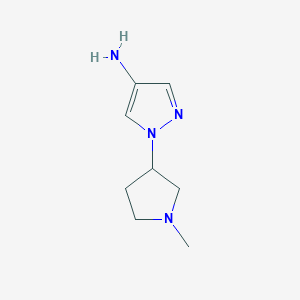

![molecular formula C10H18N2O B1403384 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1402148-93-9](/img/structure/B1403384.png)

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

Übersicht

Beschreibung

“4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound that has been studied for its potential in various applications. It has been identified as a potent inhibitor of RIPK1 kinase , a protein involved in necroptosis, a form of programmed cell death . This suggests that it could have therapeutic potential in many human diseases where necroptosis plays a key role .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound was synthesized via one-pot three-component condensation . This method involved the use of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1CC2(CN1)CCNCC2 . This indicates that the compound contains a spirocyclic structure with two nitrogen atoms and one oxygen atom .

Physical and Chemical Properties Analysis

The empirical formula of “this compound” is C10H18N2O . Its molecular weight is 182.26 . The compound is solid in form .

Wissenschaftliche Forschungsanwendungen

Binding Affinities and Muscarinic Activity

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one and its derivatives, related to M1 muscarinic agonists, have been explored for their potential in enhancing muscarinic activity. Research has shown that certain derivatives exhibit high affinities for M1 and M2 receptors, demonstrating antiamnesic activity and partial agonistic activity for M1 muscarinic receptors. Alterations to the molecular structure have been observed to influence the selectivity in binding affinities for M1 over M2 receptors and the overall muscarinic activity (Tsukamoto et al., 1995).

T-type Calcium Channel Inhibition

The compound has been a focal point in the design of potent T-type calcium channel inhibitors. The structural design of appropriately substituted derivatives aligns with pharmacophore models for calcium channel inhibition, showcasing potential in the development of selective channel inhibitors (Fritch & Krajewski, 2010).

Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated for their potential as antihypertensive agents. These compounds, exhibiting various structural modifications, were tested for their efficacy in lowering blood pressure and their ability to function as alpha-adrenergic receptor blockers (Caroon et al., 1981).

PHD2 Inhibition and Structural Insights

The compound has been studied in relation to its inhibitory effect on prolyl hydroxylase domain-containing protein 2 (PHD2). Researchers have uncovered a novel complex crystal structure of PHD2 in conjunction with 2,8-diazaspiro[4.5]decan-1-one derivatives, leading to insights into enzyme-inhibitor interactions and the discovery of compounds with potent inhibitory activities and favorable pharmacokinetic profiles (Deng et al., 2013).

Chitin Synthase Inhibition and Antifungal Activity

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been explored for their inhibitory activities against chitin synthase (CHS) and their potential as antifungal agents. These compounds have shown promising results in inhibiting CHS and preventing the growth of certain fungi, indicating their potential in the development of antifungal treatments (Li et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The discovery of “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” as a potent RIPK1 inhibitor suggests potential future directions in the development of therapeutics for diseases involving necroptosis . Further structural optimization could lead to the development of more potent and selective inhibitors .

Eigenschaften

IUPAC Name |

4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-9(2)8(13)12-7-10(9)3-5-11-6-4-10/h11H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUTZOIHRTZNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCC12CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

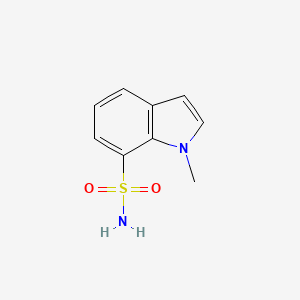

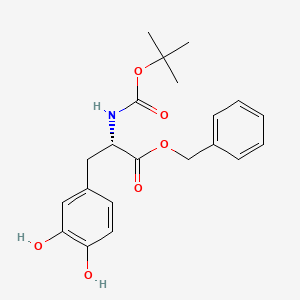

![2-Methoxythieno[3,2-D]pyrimidine](/img/structure/B1403309.png)

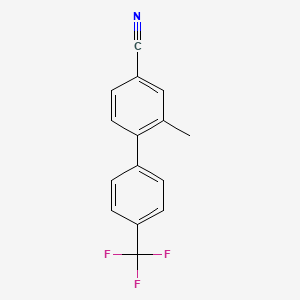

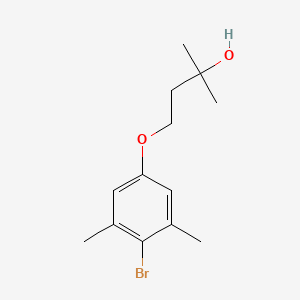

![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)

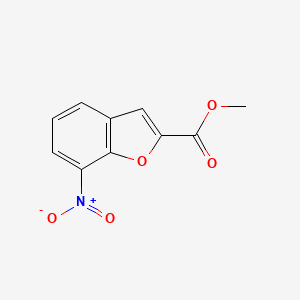

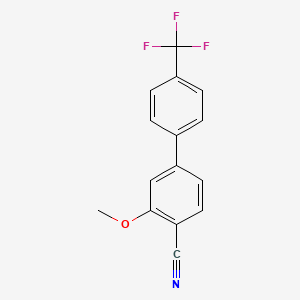

![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1403316.png)

![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)